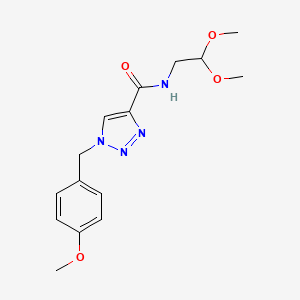

氨基(2-氯苯基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amino(2-chlorophenyl)acetonitrile is a derivative of aminoacetonitrile . Aminoacetonitrile derivatives are useful antihelmintics, acting as nematode-specific ACh agonists causing a spastic paralysis and rapid expulsion from the host .

Synthesis Analysis

Aminoacetonitrile is industrially produced from glycolonitrile by reaction with ammonia . Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Molecular Structure Analysis

The molecular formula of Amino(2-chlorophenyl)acetonitrile hydrochloride is CHClN, with an average mass of 203.068 Da and a monoisotopic mass of 202.006454 Da .Chemical Reactions Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Physical and Chemical Properties Analysis

Amino(2-chlorophenyl)acetonitrile is a colorless liquid . It is unstable at room temperature, owing to the incompatibility of the amine nucleophile and the nitrile electrophile .科学研究应用

光致发光材料

Ekinci 等人 (2000) 的一项研究探讨了 2-氨基-3-氰基-4-苯硫吩的电氧化,这是一种与氨基(2-氯苯基)乙腈在结构上相关的化合物,突出了其在形成新型光致发光材料中的潜力。该化合物的受控电位电解产生了具有显着吸收和光致发光能力的 π 共轭低聚氨基噻吩,表明其在开发新型发光材料中的效用 (Ekinci、D.、Horasan、N.、Altundas、R. 和 Demir、Ü.,2000)。

GABA 衍生物的合成

Zhu 等人 (2017) 进行的研究证明了使用乙腈作为碳和氮源的烯烃铜催化碳胺化反应,有效地合成了 γ-氨基丁酸 (GABA) 衍生物。该方法对于生产可能预防或治疗神经退行性疾病的化合物具有重要意义,展示了乙腈基反应在药物合成中的多功能应用 (Zhu、N.、Wang、T.、Ge、L.、Li、Y.、Zhang、X. 和 Bao、H.,2017)。

抗肿瘤剂

Khalifa 和 Algothami (2020) 通过 Gewald 方法利用氨基(2-氯苯基)乙腈合成了新型 2-氨基噻吩衍生物。这些化合物表现出作为抗肿瘤剂对抗肝细胞癌和乳腺癌细胞系的潜力。该研究突出了此类化合物在开发用于癌症治疗的新型治疗剂中的重要性 (Khalifa、M. 和 Algothami、W. M.,2020)。

分子传感器

Fang 等人 (2014) 的一项研究涉及罗丹明-氮杂冠衍生物,该衍生物在乙醇-水溶液中对 Al3+ 和 Fe3+ 离子有选择性响应,在乙腈中对 Al3+ 有特异性响应。这项研究强调了乙腈在开发用于金属离子的灵敏且选择性的分子传感器中的效用,这可能对环境监测和诊断产生影响 (Fang、X.、Zhang、S.、Zhao、G.、Zhang、W.、Xu、J.、Ren、A.、Wu、C. 和 Yang、W.,2014)。

作用机制

Mode of Action

It is known that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . This suggests that Amino(2-chlorophenyl)acetonitrile could potentially interact with its targets through nucleophilic substitution reactions .

安全和危害

未来方向

The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

属性

IUPAC Name |

2-amino-2-(2-chlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXPRXSVKCDOSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)

![(Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868324.png)

![3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B2868325.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2868328.png)

![7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2868332.png)